molecular formula C13H12N2OS B10842823 3-Amino-2-(benzylideneamino)-5-mercaptophenol

3-Amino-2-(benzylideneamino)-5-mercaptophenol

Cat. No.: B10842823
M. Wt: 244.31 g/mol
InChI Key: ZHJMODAVTYPZRG-UHFFFAOYSA-N
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Description

3-amino-2-(benzylideneamino)-5-mercaptophenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(benzylideneamino)-5-mercaptophenol typically involves the condensation reaction between 3-amino-5-mercaptophenol and benzaldehyde. The reaction is usually carried out in an acidic medium, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(benzylideneamino)-5-mercaptophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group (C=N) can be reduced to form amines.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-amino-2-(benzylideneamino)-5-mercaptophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-(benzylideneamino)-5-mercaptophenol depends on its specific application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.

    Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both amino and thiol groups in This compound makes it a versatile compound for various chemical reactions and applications.
  • Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

3-amino-2-(benzylideneamino)-5-sulfanylphenol

InChI

InChI=1S/C13H12N2OS/c14-11-6-10(17)7-12(16)13(11)15-8-9-4-2-1-3-5-9/h1-8,16-17H,14H2

InChI Key

ZHJMODAVTYPZRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=C(C=C2O)S)N

Origin of Product

United States

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